3-(3-(Benzyloxy)phenyl)propanoic acid
Overview
Description
3-(3-(Benzyloxy)phenyl)propanoic acid: is an organic compound with the molecular formula C16H16O3 It is characterized by a benzene ring substituted with a benzyloxy group and a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(Benzyloxy)phenyl)propanoic acid typically involves the following steps:
Starting Materials: Benzyl chloride and 3-hydroxybenzaldehyde.
Reaction: The benzylation of 3-hydroxybenzaldehyde with benzyl chloride in the presence of a base such as potassium carbonate to form 3-(benzyloxy)benzaldehyde.
Reduction: The reduction of 3-(benzyloxy)benzaldehyde to 3-(benzyloxy)benzyl alcohol using a reducing agent like sodium borohydride.
Oxidation: The oxidation of 3-(benzyloxy)benzyl alcohol to 3-(benzyloxy)benzaldehyde using an oxidizing agent such as pyridinium chlorochromate.
Final Step: The conversion of 3-(benzyloxy)benzaldehyde to this compound through a Grignard reaction with ethyl magnesium bromide followed by acidic workup.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-(3-(Benzyloxy)phenyl)propanoic acid can undergo oxidation reactions to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols or alkanes.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide.
Major Products:
Oxidation: this compound can form 3-(3-(benzyloxy)phenyl)propanal.
Reduction: It can form 3-(3-(benzyloxy)phenyl)propanol.
Substitution: It can form various substituted benzyloxy derivatives.
Scientific Research Applications
Chemistry: 3-(3-(Benzyloxy)phenyl)propanoic acid is used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: In biological research, this compound is used to study the effects of benzyloxy-substituted phenylpropanoic acids on cellular processes. It is also used in the development of new bioactive molecules.
Medicine: this compound has potential applications in the development of new pharmaceuticals. It is studied for its potential anti-inflammatory and analgesic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as a building block for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 3-(3-(Benzyloxy)phenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and pain pathways. The benzyloxy group enhances its ability to interact with hydrophobic pockets in target proteins, thereby increasing its potency and selectivity.
Comparison with Similar Compounds
- 3-(4-(Benzyloxy)phenyl)propanoic acid
- 3-(3-(Benzyloxy)-4,5-dimethoxyphenyl)propanoic acid
- 3-(3-(Benzyloxy)phenyl)propionic acid
Comparison: 3-(3-(Benzyloxy)phenyl)propanoic acid is unique due to the position of the benzyloxy group on the benzene ring, which influences its chemical reactivity and biological activity. Compared to its isomers, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
3-(3-phenylmethoxyphenyl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c17-16(18)10-9-13-7-4-8-15(11-13)19-12-14-5-2-1-3-6-14/h1-8,11H,9-10,12H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVXOYUOKPLHWNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30620391 | |
Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57668-34-5 | |
Record name | 3-[3-(Benzyloxy)phenyl]propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30620391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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